molecular formula C11H15FN2O2S B7592954 7-fluoro-1-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzodiazepine

7-fluoro-1-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzodiazepine

Katalognummer B7592954
Molekulargewicht: 258.31 g/mol
InChI-Schlüssel: WQUMEINHVTXQEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-fluoro-1-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzodiazepine, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for investigating various aspects of neuroscience and pharmacology.

Wirkmechanismus

7-fluoro-1-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzodiazepine 15-4513 acts as a competitive antagonist of the benzodiazepine site of the GABAA receptor. This receptor is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA) in the central nervous system. By blocking the benzodiazepine site of the receptor, this compound 15-4513 prevents the binding of benzodiazepines and other positive allosteric modulators, thereby reducing the efficacy of GABAergic neurotransmission.
Biochemical and Physiological Effects
This compound 15-4513 has been found to have a number of biochemical and physiological effects in various experimental systems. These effects include the modulation of GABAergic neurotransmission, the suppression of seizures, the reduction of anxiety-like behavior, and the enhancement of cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 7-fluoro-1-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzodiazepine 15-4513 for lab experiments is its high selectivity for the α5 subtype of the GABAA receptor. This allows researchers to investigate the specific role of this receptor subtype in various physiological and pathological processes. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve sufficient levels of receptor occupancy in some experimental systems.

Zukünftige Richtungen

There are a number of potential future directions for the use of 7-fluoro-1-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzodiazepine 15-4513 in scientific research. One promising area of investigation is the role of the α5 subtype of the GABAA receptor in the pathophysiology of various neurological and psychiatric disorders, such as epilepsy, schizophrenia, and Alzheimer's disease. Other potential directions include the development of more potent and selective antagonists of this receptor subtype, as well as the investigation of the downstream signaling pathways that are modulated by GABAergic neurotransmission.

Synthesemethoden

The synthesis of 7-fluoro-1-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzodiazepine 15-4513 involves the reaction of 7-chloro-1-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzodiazepine with potassium fluoride and tetra-n-butylammonium bromide in dimethylformamide. The resulting product is then treated with sodium hydride in dimethyl sulfoxide to yield the final compound.

Wissenschaftliche Forschungsanwendungen

7-fluoro-1-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzodiazepine 15-4513 has been used extensively in scientific research as a selective antagonist of the benzodiazepine site of the GABAA receptor. This compound has been found to be highly specific for the α5 subtype of the GABAA receptor, making it a valuable tool for investigating the role of this receptor subtype in various physiological and pathological processes.

Eigenschaften

IUPAC Name

7-fluoro-1-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2S/c1-13-6-3-7-14(17(2,15)16)11-8-9(12)4-5-10(11)13/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUMEINHVTXQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(C2=C1C=CC(=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.